molecular formula C10H8ClNO B7775107 5-Chloro-8-methylquinolin-4-ol CAS No. 949507-37-3

5-Chloro-8-methylquinolin-4-ol

Cat. No.: B7775107
CAS No.: 949507-37-3
M. Wt: 193.63 g/mol
InChI Key: HUJSYRCRGDUOLO-UHFFFAOYSA-N
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Description

5-Chloro-8-methylquinolin-4-ol is a chemical compound belonging to the quinoline family. It is a yellow crystalline powder that is soluble in water and organic solvents. This compound has gained significant attention due to its potential therapeutic and environmental applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-8-methylquinolin-4-ol typically involves the chlorination and methylation of quinoline derivatives. One common method includes the reaction of 8-methylquinoline with chlorine gas under controlled conditions to introduce the chlorine atom at the 5-position . The reaction is usually carried out in the presence of a catalyst such as iron(III) chloride to facilitate the chlorination process .

Industrial Production Methods

Industrial production of this compound often employs large-scale chlorination and methylation processes. These methods are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-8-methylquinolin-4-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides are employed in substitution reactions.

Major Products Formed

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

5-Chloro-8-methylquinolin-4-ol has a wide range of scientific research applications, including:

Chemistry

    Catalysts: Used as a precursor in the synthesis of various catalytic materials.

    Dyes: Employed in the production of dyes and pigments.

Biology

    Antimicrobial Agents: Exhibits antimicrobial activity against various Gram-positive and Gram-negative bacteria.

    Antimalarial Agents: Used in the development of antimalarial drugs.

Medicine

    Anticancer Agents: Investigated for its potential anticancer properties.

    Antiviral Agents: Studied for its antiviral activity against certain viruses.

Industry

    Materials Science: Utilized in the production of advanced materials with specific properties.

    Environmental Applications: Applied in the treatment of industrial waste and pollutants.

Mechanism of Action

The mechanism of action of 5-Chloro-8-methylquinolin-4-ol involves its interaction with various molecular targets and pathways. The compound is known to inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, ultimately leading to rapid bacterial death . Additionally, it can interfere with cellular signaling pathways, such as the PI3K/AKT/mTOR pathway, which is involved in cell proliferation and apoptosis .

Comparison with Similar Compounds

Similar Compounds

    8-Methylquinolin-4-ol: Lacks the chlorine atom at the 5-position.

    5-Chloroquinolin-4-ol: Lacks the methyl group at the 8-position.

    5-Chloro-8-methylquinoline: Lacks the hydroxyl group at the 4-position.

Uniqueness

5-Chloro-8-methylquinolin-4-ol is unique due to the presence of both the chlorine atom at the 5-position and the methyl group at the 8-position, which contribute to its distinct chemical and biological properties. This combination of functional groups enhances its antimicrobial, antimalarial, and anticancer activities compared to similar compounds .

Properties

IUPAC Name

5-chloro-8-methyl-1H-quinolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClNO/c1-6-2-3-7(11)9-8(13)4-5-12-10(6)9/h2-5H,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUJSYRCRGDUOLO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)Cl)C(=O)C=CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40588872
Record name 5-Chloro-8-methylquinolin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40588872
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

949507-37-3, 203626-37-3
Record name 5-Chloro-8-methyl-4(1H)-quinolinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=949507-37-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Chloro-8-methylquinolin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40588872
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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